molecular formula C11H10N2O5S B1298121 N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide CAS No. 303063-01-6

N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide

Cat. No.: B1298121
CAS No.: 303063-01-6
M. Wt: 282.27 g/mol
InChI Key: LBLWSOOAELDQCS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a furan-2-ylmethyl group attached to the sulfonamide nitrogen and a nitro group at the ortho-position of the benzene ring. This structure combines the electron-withdrawing nitro group, which enhances the acidity of the sulfonamide proton, with the heteroaromatic furan moiety, which can participate in π-π stacking or hydrogen bonding. The compound is primarily utilized as an intermediate in the synthesis of nitrogen-containing heterocycles, such as diazepine derivatives (e.g., 2a–2c in ), where its reactivity under copper-catalyzed conditions enables cyclization with high yields (60–90%) . Its structural features also make it a candidate for medicinal chemistry applications, particularly in the design of enzyme inhibitors and antimicrobial agents .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5S/c14-13(15)10-5-1-2-6-11(10)19(16,17)12-8-9-4-3-7-18-9/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLWSOOAELDQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350351
Record name N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303063-01-6
Record name N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: N-(furan-2-ylmethyl)-2-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Furan derivatives with oxidized functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical modifications, including oxidation, reduction, and nucleophilic substitution reactions. For example:

  • Oxidation : The furan ring can be oxidized to form carboxylic acid derivatives.
  • Reduction : The nitro group can be reduced to an amino group using catalysts like palladium on carbon.
  • Substitution : The sulfonamide group can participate in nucleophilic substitution reactions with amines or thiols under basic conditions.

Biology

This compound has been investigated for its antimicrobial properties due to the presence of the nitro group. Preliminary studies indicate that it may inhibit bacterial growth and show potential as an antifungal agent. The compound's mechanism of action involves bioreduction of the nitro group to reactive intermediates that interact with cellular components, leading to antimicrobial effects.

Medicine

This compound is being explored for its anticancer properties. Research suggests that it may target specific cellular pathways involved in tumor growth inhibition. For instance, studies have shown that derivatives of this compound can inhibit tumor cell proliferation in vitro. The sulfonamide moiety may also play a role in modulating enzyme activity related to cancer progression.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionMajor Products
OxidationFuran ring oxidized to carboxylic acidsFuran-2-carboxylic acid derivatives
ReductionNitro group reduced to amino groupN-(furan-2-ylmethyl)-aminobenzenesulfonamide
SubstitutionNucleophilic substitution with various reagentsSubstituted sulfonamide derivatives

Table 2: Antimicrobial Activity Studies

CompoundConcentration (μM)CFU/mL (Bacterial Growth)
This compound45.51 × 10^4
Control (DMSO)-3.8 × 10^8
Rifampicin0.1290

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant decrease in cell viability at concentrations above 10 μM, suggesting its potential as a therapeutic agent against specific cancers.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound demonstrated notable antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration was determined to be around 4 μM, highlighting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can bind to enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • Nitro Group (Target Compound): The ortho-nitro group in this compound increases the acidity of the sulfonamide proton (pKa ~4–6) compared to derivatives like N-furan-2-ylmethyl-4-methyl-benzenesulfonamide (pKa ~8–10). This enhances reactivity in deprotonation-driven reactions, such as nucleophilic substitutions or cyclizations .
  • Methyl Group (): The 4-methyl substituent in N-furan-2-ylmethyl-4-methyl-benzenesulfonamide reduces electrophilicity, making it less reactive in cyclization but more stable under acidic conditions .

Heterocyclic Modifications

  • Quinoxaline Core (): Introducing a quinoxaline ring (as in ADAM17 inhibitors) adds planar aromaticity, enabling stronger π-π interactions with enzyme active sites. This contrasts with the nitrobenzene group in the target compound, which prioritizes electronic effects over binding affinity .
  • Furan vs. Azide Functionality (): Azide-bearing analogs exhibit click chemistry compatibility (e.g., Cu-catalyzed azide-alkyne cycloaddition), whereas the furan group in the target compound contributes to hydrogen bonding and metabolic stability .

Biological Activity

N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a nitro group, and a sulfonamide moiety, which collectively contribute to its biological activity. The molecular formula is C11H10N2O4SC_{11}H_{10}N_2O_4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The furan ring enhances aromatic properties, while the sulfonamide group improves solubility and biological interaction potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The sulfonamide group may mimic natural substrates, inhibiting enzyme activities crucial for microbial survival.
  • Anticancer Potential : Similar mechanisms are proposed for anticancer activity, where the compound may disrupt cellular processes by inhibiting specific enzymes or receptors involved in tumor growth .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Compound NameStructural FeaturesBiological ActivityIC50 (μM)Reference
This compoundFuran ring, nitro groupAntimicrobial, anticancerNot specified
N-(furan-2-ylmethyl)-3-nitrobenzenesulfonamideFuran ring, nitro groupAntimicrobial12.5
4-Amino-N-(furan-2-ylmethyl)benzenesulfonamideFuran ring, amino groupAntimicrobial potential10.0
4-Methyl-N-(5-methylfuran-2-ylmethyl)benzenesulfonamideMethyl substitution on furanAntitumor activity5.0
4-Chloro-N-(furan-2-ylmethyl)benzenesulfonamideChlorine substitutionPotential enzyme inhibitor8.0

Case Studies and Research Findings

  • Antimicrobial Studies : Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies indicated that it could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : In cancer cell line studies, this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in specific cancer types. For example, it was evaluated against breast cancer cell lines with notable cytotoxic effects observed at micromolar concentrations .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the furan or sulfonamide groups can significantly impact the biological efficacy of the compound. For instance, substituents on the furan ring were found to enhance both solubility and activity against targeted enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.